molecular formula C18H17Cl2NO5 B2474649 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1421497-21-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2474649
CAS No.: 1421497-21-3
M. Wt: 398.24
InChI Key: DBQCMZCYWKGCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H17Cl2NO5 and its molecular weight is 398.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

New Salt Formation and Pharmaceutical Applications

Researchers have explored the formation of new salts and solvates involving compounds with similar structural motifs to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide. These studies underscore the potential pharmaceutical applications of these compounds, highlighting their use in therapeutic compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Structural and Property Analysis

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has led to the formation of compounds exhibiting interesting structural and hydrolytic properties. These studies provide insights into the chemical behavior and potential applications of these compounds in various scientific and technological fields (N. Lazareva et al., 2017).

Advanced Oxidation Chemistry

Research on the advanced oxidation chemistry of related acetamide compounds under UV/H2O2 systems has offered valuable information on hydroxylation and degradation pathways. Such studies are crucial for understanding the environmental fate and transformation of these chemicals, which could have implications for water treatment and pollution control strategies (Davide Vogna et al., 2002).

Potential Anticonvulsant Activity

The synthesis and evaluation of novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for anticonvulsant activity have been investigated. This research highlights the exploration of this compound derivatives for their potential therapeutic applications (Wassim El Kayal et al., 2022).

Antioxidant Activity of Coumarin Derivatives

Studies on the antioxidant activity of synthesized coumarins related to this compound have provided insights into their potential as novel antioxidants. This research could have implications for the development of new antioxidant agents with health benefits (A. Kadhum et al., 2011).

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c19-12-2-4-15(13(20)8-12)24-9-18(23)21-6-5-14(22)11-1-3-16-17(7-11)26-10-25-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQCMZCYWKGCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.